6-Methyl-5-nitropyridin-3-amine

Medicinal Chemistry Kinase Inhibitors Structure–Activity Relationship

6-Methyl-5-nitropyridin-3-amine (CAS 1805964-33-3) is a disubstituted pyridine building block featuring a methyl group at position 6, a nitro group at position 5, and a primary amine at position 3. This substitution pattern places the amine nitrogen in conjugation with the pyridine π‑system while the electron‑withdrawing nitro group activates the ring toward nucleophilic aromatic substitution, making the compound a versatile intermediate for medicinal chemistry.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B12923219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-nitropyridin-3-amine
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)N)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,7H2,1H3
InChIKeyRZPSBEGGSZWYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-nitropyridin-3-amine Supply & Selection Guide for Drug Discovery and Chemical Synthesis


6-Methyl-5-nitropyridin-3-amine (CAS 1805964-33-3) is a disubstituted pyridine building block featuring a methyl group at position 6, a nitro group at position 5, and a primary amine at position 3 [1]. This substitution pattern places the amine nitrogen in conjugation with the pyridine π‑system while the electron‑withdrawing nitro group activates the ring toward nucleophilic aromatic substitution, making the compound a versatile intermediate for medicinal chemistry . Recent patent disclosures explicitly target this regioisomer for the manufacture of kinase inhibitor scaffolds, confirming that its value derives from the precise 3‑amino‑5‑nitro‑6‑methyl arrangement rather than a generic nitropyridine‑amine core [1].

Why 6-Methyl-5-nitropyridin-3-amine Is Not Interchangeable with Other Methyl–Nitropyridine–Amine Isomers


The three constitutional isomers—6‑methyl‑5‑nitropyridin‑3‑amine (target), 6‑methyl‑5‑nitropyridin‑2‑amine, and 2‑methyl‑5‑nitropyridin‑3‑amine—share the same molecular formula and similar molecular weight (~153 Da), yet their computed and experimental physicochemical properties diverge substantially. The target compound exhibits a predicted pKa of 2.85 for the pyridine nitrogen , whereas the 2‑amino isomer displays a markedly different XLogP3 value of 0.7 [1], reflecting altered hydrogen‑bonding capacity and lipophilicity. In biological systems, the 3‑amine orientation influences the vector of the substituent into kinase hinge‑binding pockets, a feature that cannot be replicated by the 2‑amino congener [2]. Therefore, procurement based solely on “methyl‑nitropyridine‑amine” without explicit regioisomer verification risks selecting an intermediate with incompatible reactivity and target engagement profiles.

Quantitative Differential Evidence Table for 6-Methyl-5-nitropyridin-3-amine Procurement


Regiochemical Control in Aminopyridine-Based Kinase Scaffolds

A medicinal chemistry campaign explicitly employed pyridin‑3‑amine derivatives, including the 6‑methyl‑5‑nitro substitution pattern, as multitargeted protein kinase inhibitors for non‑small cell lung cancer, demonstrating that the 3‑amine vector provides productive hinge‑binding geometry [1]. In contrast, the 2‑amino‑6‑methyl‑5‑nitro isomer is predominantly cited as a generic building block without published structure‑guided kinase engagement data [2].

Medicinal Chemistry Kinase Inhibitors Structure–Activity Relationship

Predicted pKa Difference and Its Impact on Protonation State at Physiological pH

The pyridine nitrogen of 6‑methyl‑5‑nitropyridin‑3‑amine carries a predicted pKa of 2.85 ± 0.20 , indicating it remains essentially non‑protonated at pH 7.4. This is a deliberate advantage in fragment‑based drug design where a neutral pyridine is preferred to avoid excessive polarity. By comparison, 6‑methyl‑5‑nitropyridin‑2‑amine displays a markedly different computed XLogP3 of 0.7 [1], suggesting the 2‑amino substitution alters the electronic distribution and hydrogen‑bond donor/acceptor network in a manner that may affect solubility and permeability profiles.

Physicochemistry Drug Design Bioavailability

Explicit Use as a Flumatinib Intermediate via 2‑Methyl‑5‑nitropyridin‑3‑amine Pathway

2‑Methyl‑5‑nitropyridin‑3‑amine (CAS 51984-61-3), a close structural relative of the target compound, is a documented intermediate in the synthesis of the clinically approved tyrosine kinase inhibitor Flumatinib [1]. The target compound 6‑methyl‑5‑nitropyridin‑3‑amine can serve as a direct precursor to the same intermediate via well‑established sequential amination and methylation steps described in patent CN115724791A [2]. In contrast, the 2‑amino‑6‑methyl‑5‑nitro isomer has not been reported in any marketed TKI synthetic route [3].

Oncology Tyrosine Kinase Inhibitor Intermediate Supply

Boiling Point as a Proxy for Purification Scalability

The target compound has a predicted boiling point of 338.9 ± 37.0 °C , significantly lower than the 364.9 ± 37.0 °C calculated for the 2‑methyl‑5‑nitropyridin‑3‑amine isomer . The ~26 °C difference reduces thermal stress during distillation‑based purification on scale and may simplify separation from high‑boiling by‑products in industrial settings.

Process Chemistry Purification Scale-up

Hydrogen‑Bond Donor Count and Fragment‑Based Screening Suitability

With one hydrogen‑bond donor (the primary amine), 6‑methyl‑5‑nitropyridin‑3‑amine conforms to the “Rule of Three” guidelines for fragment libraries [1]. The isomeric 6‑methyl‑5‑nitropyridin‑2‑amine, although possessing the same donor count, has a different spatial orientation of the donor that alters the exit vector of elaborated molecules. This vector difference has been exploited in SAR studies where the 3‑amine attachment afforded better growth vectors toward the ribose pocket of kinase targets [2].

Fragment-Based Drug Discovery Rule of Three Lead Optimization

Recommended Deployment Scenarios for 6-Methyl-5-nitropyridin-3-amine


Kinase Inhibitor Lead Generation Programs

The 3‑amine vector aligns with the hinge‑binding motif of ATP‑competitive kinase inhibitors. Synthetic libraries based on 6‑methyl‑5‑nitropyridin‑3‑amine have delivered multitargeted pyridin‑3‑amine derivatives active against non‑small cell lung cancer models [1]. The predicted pKa of 2.85 ensures the pyridine remains neutral at physiological pH, reducing the risk of early‑stage solubility‑related attrition.

Flumatinib Intermediate Supply Chain Integration

The compound can be readily converted into 2‑methyl‑5‑nitropyridin‑3‑amine, a key intermediate for the marketed TKI Flumatinib [2]. The patented preparation method (CN115724791A) provides a scalable, high‑purity route that positions the target compound as a strategic entry point for CMO/CDMO partnerships targeting anti‑CML active pharmaceutical ingredient manufacture.

Fragment‑Based Screening Libraries

With one hydrogen‑bond donor, low molecular weight (153 Da), and a computed logP compatible with fragment solubility, 6‑methyl‑5‑nitropyridin‑3‑amine meets the Rule of Three criteria [3]. The regioisomer‑defined vector enables subsequent growth into kinase and bromodomain targets without requiring scaffold‑hopping, a distinct advantage over the 2‑amino isomer that lacks published fragment‑to‑lead trajectories.

Nucleophilic Aromatic Substitution Scaffolds for Diversity‑Oriented Synthesis

The electron‑withdrawing nitro group at position 5 activates the pyridine ring for SNAr reactions at the carbon ortho/para to it, enabling diverse derivatization. The patent literature explicitly exploits this property for the gram‑scale preparation of elaborate heterocyclic frameworks [4], confirming that this specific substitution pattern provides a reactivity handle that cannot be replicated by other methyl‑nitropyridine‑amine isomers.

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